8-Methyl-9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine
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Overview
Description
8-Methyl-9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry due to their structural similarity to purines .
Mechanism of Action
Target of Action
8-Methyl-9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine is a derivative of thienopyrimidine, a class of compounds known for their anticancer properties . Thienopyrimidines are structural analogs of purines and have been found to inhibit various enzymes and pathways, playing a key role in the pathogenesis of cancer
Mode of Action
The mode of action of thienopyrimidine derivatives, including this compound, involves the inhibition of key enzymes involved in cell proliferation and differentiation . These enzymes include protein kinases (PKs), which when mutated can lead to oncogenesis . By inhibiting these enzymes, thienopyrimidines can disrupt cellular communication pathways, thereby inhibiting the progression of cancer .
Biochemical Pathways
Thienopyrimidines affect several biochemical pathways. They are known to inhibit protein kinases, which play key roles in signal transduction pathways leading to metastasis and drug resistance . Other targets that can be inhibited by thienopyrimidines include topoisomerases, tubulin polymerization, and histone deacetylase (HDAC) .
Result of Action
The result of the action of this compound is the inhibition of cancer cell proliferation and differentiation . By inhibiting key enzymes and disrupting cellular communication pathways, this compound can potentially halt the progression of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine typically involves cyclization reactions. One common method is the [3+3] cyclization process, where a thieno[3,2-e]pyrimidine precursor is reacted with a tetrazole derivative under specific conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .
Scientific Research Applications
8-Methyl-9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in cancer research.
Medicine: Investigated for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine: Shares a similar core structure and exhibits comparable biological activities.
Tetrazolopyrimidine: Another related compound with similar pharmacological properties.
Uniqueness
8-Methyl-9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine is unique due to its specific substitution pattern, which can enhance its binding affinity to certain molecular targets, making it a promising candidate for drug development .
Properties
IUPAC Name |
11-methyl-12-phenyl-10-thia-3,4,5,6,8-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5S/c1-8-10(9-5-3-2-4-6-9)11-12-15-16-17-18(12)7-14-13(11)19-8/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTUMDQMISCAHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)N=CN3C2=NN=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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